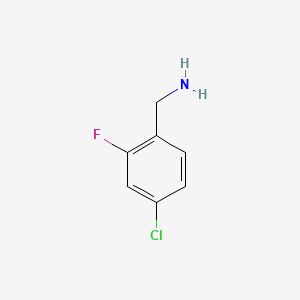

4-Chloro-2-fluorobenzylamine

描述

Evolution of Halogenated Amines in Synthetic Methodologies

Halogenated compounds, particularly amines, are fundamental in synthetic chemistry, with their utility evolving significantly over time. Historically, the introduction of halogens was often achieved through harsh methods that lacked regioselectivity. manchester.ac.uk Modern synthetic strategies, however, have seen the development of more sophisticated and selective halogenation techniques, including enzymatic halogenation, which offers cleaner and more efficient pathways. manchester.ac.uk

The presence of halogens in an amine molecule can dramatically alter its physical and chemical properties, including polarity, solubility, and reactivity. cymitquimica.com This modification is a powerful tool in medicinal chemistry and materials science. Halogen atoms can influence a molecule's bioavailability and its ability to interact with biological targets, often enhancing its efficacy. manchester.ac.ukmdpi.com For instance, halogenation can improve the binding affinity of molecules to protein targets. mdpi.com The development of methods for C-N bond cleavage in cyclic amines has further expanded the chemical space, allowing for the creation of diverse and structurally complex molecules from simpler halogenated precursors. researchgate.net

Significance of Benzylamine (B48309) Scaffolds in Organic Synthesis and Applied Sciences

The benzylamine scaffold is a privileged structure in organic and medicinal chemistry due to its prevalence in a wide array of biologically active compounds and its utility as a synthetic intermediate. researchgate.netacs.org These structures are integral to the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The versatility of the benzylamine core allows for the construction of complex molecular architectures, including dendrimers used for environmental applications like removing pollutants from water. beilstein-journals.org

Benzylamine derivatives are key building blocks for various heterocyclic compounds, such as benzimidazoles and benzothiazoles, which themselves possess a broad spectrum of pharmacological properties. researchgate.netacs.org The development of efficient, one-pot synthetic methods has made these complex structures more accessible. beilstein-journals.orgacs.org Furthermore, the benzylamine moiety is found in numerous potent pharmaceutical agents, including inhibitors of viral fusion and receptor antagonists. acs.orgcsic.es The ability to modify the benzylamine scaffold, for example by introducing substituents on the aromatic ring, allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. acs.orgnih.gov

Research Trajectories and Academic Relevance of 4-Chloro-2-fluorobenzylamine

This compound has emerged as a significant intermediate in synthetic chemistry, valued for its specific reactivity. Its synthesis can be achieved through various routes, including the reduction of the corresponding benzonitrile (B105546), with processes developed to ensure high yield and purity for industrial applications. google.com

Synthesis of this compound

| Precursor | Reported Yield (%) | Reported Purity (%) |

|---|---|---|

| 4-Chloro-2-fluorobenzonitrile (B1347046) | 90.7 google.com | 97.0 google.com |

The primary academic and industrial relevance of this compound lies in its role as a precursor for more complex molecules. For example, it is used in the synthesis of N-(4-Chloro-2-fluorobenzyl)phthalimide, another valuable chemical intermediate. This reaction involves the condensation of this compound with phthalic anhydride, followed by cyclodehydration.

Beyond its role as a synthetic building block, research has explored its direct applications. Studies have investigated the use of its hydrochloride salt as a corrosion inhibitor for mild steel in acidic environments. researchgate.netaip.org These studies indicate that the compound can effectively form a protective film on the metal surface, with the inhibition efficiency increasing with higher concentrations of the inhibitor. researchgate.netaip.org This application highlights the diverse potential of specifically functionalized benzylamines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMMHGMIZYLHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369286 | |

| Record name | 4-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-57-5 | |

| Record name | 4-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Fluorobenzylamine

Convergent and Divergent Synthetic Routes to 4-Chloro-2-fluorobenzylamine

The construction of this compound can be approached through several synthetic strategies, broadly categorized as convergent or divergent. Convergent synthesis involves the separate preparation of key fragments of the molecule, which are then combined in the final stages. In contrast, divergent synthesis begins with a common precursor that is progressively modified to yield a variety of related structures. researchgate.net

Reduction of Halogenated Benzonitrile (B105546) Precursors

A primary and direct route to this compound is the reduction of its corresponding benzonitrile precursor, 4-chloro-2-fluorobenzonitrile (B1347046). nih.govcymitquimica.com This method is advantageous due to the commercial availability of the starting nitrile and the high efficiency of nitrile reduction methodologies. The core of this synthesis is the conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂).

Catalytic hydrogenation is a widely employed method for this transformation. This process typically involves reacting the benzonitrile with hydrogen gas under pressure in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), Raney nickel, and rhodium-based catalysts. chemicalbook.com The reaction is usually conducted in a solvent such as ethanol, methanol, or tetrahydrofuran (B95107) (THF).

Alternatively, chemical reduction offers another robust pathway. Reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF are highly effective for converting nitriles to primary amines. Another option is the use of sodium borohydride (B1222165) in combination with a catalyst like cobalt(II) chloride. A documented procedure for a similar compound, p-chlorobenzylamine, involves a ruthenium(II) complex catalyst with a base in 2-butanol, suggesting a potential catalytic transfer hydrogenation route applicable to 4-chloro-2-fluorobenzonitrile. chemicalbook.com

| Method | Key Reagents & Catalysts | Typical Solvents | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, Rh/C | Ethanol, Methanol, THF | Elevated pressure and temperature |

| Chemical Reduction | LiAlH₄, NaBH₄/CoCl₂ | Diethyl ether, THF | Anhydrous, often at reflux |

| Catalytic Transfer Hydrogenation | Ru(II) complex, isopropanol | Alcohols (e.g., 2-butanol) | Elevated temperature |

Multi-step Approaches from Substituted Anilines

Multi-step synthetic sequences starting from readily available substituted anilines provide an alternative, albeit more complex, route to this compound. A plausible starting material for such a synthesis is 4-chloro-2-fluoroaniline (B1294793). nbinno.com

One potential pathway involves converting the aniline (B41778) into the target benzylamine (B48309) via the corresponding benzonitrile. This can be achieved through the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups. wikipedia.orgorganic-chemistry.org The process begins with the diazotization of 4-chloro-2-fluoroaniline using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a stable arenediazonium salt. youtube.com This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group with a cyano group, yielding 4-chloro-2-fluorobenzonitrile. wikipedia.org This nitrile can then be reduced to the final product, this compound, as described in the previous section.

Another approach could start from 3-chloroaniline (B41212). A documented synthesis for the related compound 4-chloro-2-fluoronitrobenzene (B1582716) begins with 3-chloroaniline and proceeds through acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.netgoogle.com The resulting 4-chloro-2-fluoronitrobenzene can then be reduced to 4-chloro-2-fluoroaniline, nbinno.com which can subsequently be converted to the target benzylamine. This highlights the modularity of multi-step syntheses in accessing key intermediates.

Novel Catalytic Approaches in Benzylamine Synthesis

Modern organic synthesis has seen the development of novel catalytic methods for amine production that offer improved efficiency and selectivity. While not specifically detailed for this compound, these general strategies are highly applicable.

Reductive amination of the corresponding aldehyde, 4-chloro-2-fluorobenzaldehyde, is a powerful technique. This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source (like aqueous ammonia or ammonium (B1175870) salts) to form an intermediate imine, which is then reduced in situ to the benzylamine. ias.ac.in This process can be catalyzed by various transition metals, including nickel, platinum, or iron catalysts, often using hydrogen gas or other hydrogen sources. ias.ac.inmdpi.com

Three-component carboamination of styrenes represents another innovative approach, where an alkene, an amine, and a carbon-based component are coupled in a single step, often catalyzed by copper. nih.gov Furthermore, copper-catalyzed aza-Friedel–Crafts reactions between phenols and aldimines have been developed for the synthesis of other substituted benzylamines and showcase the expanding toolkit for C-N bond formation. nih.gov

Process Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality.

Key variables that must be optimized include:

Reaction Temperature and Pressure: For catalytic hydrogenations, these parameters directly influence reaction rate and selectivity. Finding the optimal balance is crucial to maximize yield while preventing side reactions or catalyst degradation.

Catalyst Loading and Lifetime: Minimizing the amount of expensive metal catalyst without sacrificing efficiency is a key economic driver. Studies on catalyst deactivation and potential for recycling are essential for large-scale processes.

Reagent Stoichiometry and Concentration: Adjusting the ratios of reactants and their concentration can significantly impact reaction kinetics and the formation of impurities.

Solvent Selection and Recovery: The choice of solvent affects solubility, reaction rate, and product isolation. On a large scale, solvent recovery and recycling are critical for both economic and environmental reasons.

The adoption of continuous flow technology offers significant advantages over traditional batch processing for the synthesis of amines. mdpi.com Flow reactors provide superior heat and mass transfer, allow for safer handling of hazardous reagents and exothermic reactions, and can lead to higher throughput and more consistent product quality. mdpi.comd-nb.info A continuous process for synthesizing a benzylamine derivative, for instance, could involve pumping the nitrile precursor and a hydrogen source through a heated tube packed with a solid-supported catalyst. The automated, self-optimizing capabilities of modern flow platforms can accelerate the identification of optimal process conditions for both the reaction and subsequent in-line purification steps. d-nb.infonih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable manufacturing processes. yale.edusigmaaldrich.comwjpmr.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. yale.eduacs.org

Several key principles are particularly relevant:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Catalytic hydrogenation of 4-chloro-2-fluorobenzonitrile to the benzylamine exhibits excellent atom economy, as all atoms from the nitrile and hydrogen are incorporated into the product. In contrast, multi-step syntheses involving protecting groups or stoichiometric reagents, such as the Sandmeyer reaction, often have lower atom economies due to the generation of byproducts. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Catalytic routes, such as reductive amination or catalytic hydrogenation, reduce waste because the catalyst is used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream.

Reduction of Derivatives: Green chemistry encourages minimizing or avoiding the use of protecting groups or other temporary modifications. sigmaaldrich.comacs.org A direct reduction of the nitrile is preferable to a multi-step aniline route that may require protection and deprotection of the amine functionality.

Safer Solvents and Reagents: The ideal synthesis would use non-toxic, environmentally benign solvents and reagents. For example, replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a key goal. Biocatalysis, using enzymes to perform chemical transformations, represents a promising green alternative, as demonstrated by the multi-enzyme cascade synthesis of benzylamine from renewable feedstocks. nih.govresearchgate.net

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Fluorobenzylamine

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group (-NH2) is a key site for chemical modification, readily reacting with a variety of electrophiles.

The reaction of primary amines with acylating or sulfonylating agents is a fundamental and widely used transformation in organic synthesis. nih.gov

Amides: 4-Chloro-2-fluorobenzylamine reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form the corresponding N-benzyl amides. hud.ac.uk The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. hud.ac.uk This method is one of the most efficient and highly utilized for amide bond formation. hud.ac.uk

Sulfonamides: Similarly, sulfonamides are synthesized by reacting this compound with sulfonyl chlorides. cbijournal.comnih.gov This reaction, known as sulfonylation, is also conducted in the presence of a base. cbijournal.com Sulfonamides are a significant class of compounds in medicinal chemistry. nih.govresearchgate.net The general method involves the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com

Below is a table summarizing typical conditions for these transformations.

| Transformation | Electrophile Example | Base Example | Solvent Example | Product Type |

| Amidation | Benzoyl chloride | Triethylamine | Dichloromethane (DCM) | N-(4-chloro-2-fluorobenzyl)benzamide |

| Sulfonylation | Benzenesulfonyl chloride | Pyridine | Tetrahydrofuran (B95107) (THF) | N-(4-chloro-2-fluorobenzyl)benzenesulfonamide |

The amine functionality of this compound can be alkylated by reaction with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and stoichiometry, mono- and di-alkylation can occur. The use of a base is often required to scavenge the HX byproduct.

| Reagent | Conditions | Product |

| Methyl iodide (1 eq.) | K2CO3, Acetonitrile (B52724) | N-methyl-(4-chloro-2-fluorobenzyl)amine |

| Benzyl (B1604629) bromide (1 eq.) | NaHCO3, DMF | N-benzyl-(4-chloro-2-fluorobenzyl)amine |

The nucleophilic amine group readily adds to the electrophilic carbon of isocyanates and isothiocyanates.

Reaction with Isocyanates: this compound reacts with isocyanates (R-N=C=O) to form substituted ureas. This is an efficient addition reaction that typically requires no catalyst. Isocyanates are known for their high reactivity toward nucleophiles. nih.gov

Reaction with Isothiocyanates: In a similar fashion, reaction with isothiocyanates (R-N=C=S) yields the corresponding thiourea (B124793) derivatives. Acyl isothiocyanates are particularly useful reagents that can lead to the formation of various heterocyclic compounds. arkat-usa.org

These reactions are valuable for introducing urea (B33335) or thiourea moieties, which are important pharmacophores in drug discovery.

| Electrophile | Reagent Example | Solvent | Product Type |

| Isocyanate | Phenyl isocyanate | Tetrahydrofuran (THF) | N-(4-chloro-2-fluorobenzyl)-N'-phenylurea |

| Isothiocyanate | Phenyl isothiocyanate | Ethanol | N-(4-chloro-2-fluorobenzyl)-N'-phenylthiourea |

Reactions at the Aromatic Ring System

The chlorine atom on the aromatic ring serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Introducing additional functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome is directed by the combined electronic effects of the existing substituents: the activating ortho-, para-directing -CH2NH2 group and the deactivating ortho-, para-directing -F and -Cl groups. The positions available for substitution are C-3, C-5, and C-6. Direct C-H functionalization represents an attractive approach for modifying aromatic structures. researchgate.netreddit.com Halogenation is a fundamental transformation in organic chemistry, and the resulting halogenated compounds are important building blocks for modern coupling reactions. tcichemicals.com

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simple precursors. nih.gov The chlorine atom at the C-4 position of the benzylamine (B48309) can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specific catalyst systems.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nih.govresearchgate.net It is a versatile method for synthesizing biaryl compounds and has seen wide application in the preparation of pharmaceuticals. nih.govresearchgate.net The reaction requires a palladium catalyst, a base, and a suitable ligand. mdpi.com

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comliverpool.ac.uk This reaction is a cornerstone for the formation of carbon-carbon double bonds. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The classic Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Copper-free protocols have also been developed to avoid the undesirable homocoupling of alkynes. nih.govnih.gov

The table below provides an overview of these cross-coupling reactions as they could be applied to a 4-chloroaryl substrate.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-fluoro-4-phenylbenzylamine |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 4-((E)-styryl)-2-fluorobenzylamine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-fluoro-4-(phenylethynyl)benzylamine |

Formation of Coordination Complexes and Organometallic Species

The formation of coordination complexes and organometallic species is a significant area of chemical research, often utilizing amines and their derivatives as ligands. These ligands can donate lone pairs of electrons from nitrogen atoms to form coordinate bonds with metal centers. A common strategy to enhance the coordinating ability of simple amines is to convert them into Schiff base ligands through condensation with aldehydes or ketones. These Schiff bases often act as multidentate ligands, forming stable complexes with a variety of transition metals.

However, a comprehensive review of available scientific literature reveals a notable lack of specific research focused on the formation of coordination complexes or organometallic species directly involving this compound as a ligand or as a precursor for a Schiff base ligand. While the coordination chemistry of structurally related aromatic amines and their Schiff base derivatives is well-documented, with numerous studies reporting the synthesis and characterization of their metal complexes, similar studies involving the this compound moiety are not readily found in published research.

For instance, extensive research has been conducted on the Schiff base complexes derived from the condensation of aldehydes with amines such as 4-fluoroaniline (B128567) or 4-chloroaniline. These studies detail the synthesis of various metal complexes and analyze their spectroscopic, magnetic, and structural properties. The resulting complexes often exhibit interesting geometries and potential applications in catalysis and materials science.

Despite the prevalence of this research on analogous compounds, there is no specific data available to construct a detailed account or data table on coordination complexes or organometallic species of this compound. The unique electronic and steric effects of the combined chloro and fluoro substituents on the benzylamine ring may influence its reactivity and coordinating ability in ways that have not yet been explored or reported in the accessible scientific literature. Therefore, this particular aspect of the chemical derivatization of this compound remains an open area for future research.

Applications in Medicinal Chemistry and Drug Discovery

4-Chloro-2-fluorobenzylamine as a Key Synthon for Bioactive Molecules

While direct, single-step syntheses starting from this compound are not always the chosen route, the resulting 4-chloro-2-fluorobenzyl scaffold is a key component in several classes of bioactive heterocyclic compounds.

Thiazolidinones : The thiazolidinone ring is a versatile scaffold known for a wide range of biological activities. researchgate.net The incorporation of halogenated phenyl rings is a common strategy to enhance the therapeutic potential of these compounds. For instance, studies on various thiazolidinone derivatives have shown that the presence and position of halogen substituents on attached phenyl rings are critical for their bioactivity. nih.govmdpi.com Derivatives containing moieties like 2-chloro-6-fluorophenyl have demonstrated significant inhibitory effects against viral targets such as the Hepatitis C virus NS5B polymerase. mdpi.com The synthesis of such complex molecules often involves multi-step reactions where a halogenated benzyl-like group is introduced to modulate activity. For example, 2,7-dichloro-9H-fluorene-based thiazolidinones have been synthesized and shown to possess anticancer and antimicrobial properties against multidrug-resistant strains. nih.gov

Quinazolinamines and Related Pyrimidines : The quinazoline (B50416) and pyrimidine (B1678525) cores are central to the development of kinase inhibitors used in oncology. The aniline (B41778) portion of these inhibitors is frequently substituted with halogenated benzyl (B1604629) or benzyloxy groups to optimize binding to the kinase domain. In one study, a series of 4-anilino-6-(3-substituted-phenoxy)pyrimidine derivatives were designed based on the structure of the dual EGFR/ErbB-2 kinase inhibitor, Lapatinib. nih.gov These compounds featured a 3-chloro-4-(3-fluorobenzyloxy)anilino backbone, highlighting the strategic importance of this specific halogenation pattern in achieving potent enzyme inhibition. nih.gov

Adenosine (B11128) Derivatives : Adenosine receptor modulators are another area where halogenated benzyl groups play a key role. In the development of antagonists for the human A3 adenosine receptor, researchers have synthesized series of 2-chloro-N6-substituted-4′-thioadenosine derivatives. nih.gov Structure-activity relationship (SAR) studies of these compounds explored various N6-benzyl substitutions, including those with different halogen patterns (fluoro, chloro, bromo, iodo), to determine their impact on binding affinity and selectivity. nih.gov

The design of pharmacologically active compounds often leverages the 4-chloro-2-fluorobenzyl moiety to enhance interactions with specific biological targets. The synthesis of these derivatives involves strategic chemical reactions to build complex molecules around this core structure.

An example of a pharmacologically active molecule containing a related scaffold is GM-90432, an anti-seizure agent identified through phenotype-based screening. nih.gov This compound, chemically named 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one, incorporates a 2-chloro-4-fluorobenzyl group, a constitutional isomer of the 4-chloro-2-fluorobenzyl moiety. Its synthesis demonstrates how this halogenated benzyl group can be attached to a heterocyclic core to produce a neurologically active agent. nih.gov

Similarly, the synthesis of pyrimidine-based dual EGFR/ErbB-2 kinase inhibitors involves coupling a substituted pyrimidine core with a carefully selected aniline, such as one bearing a 3-chloro-4-(3-fluorobenzyloxy) group. This multi-step synthesis is designed to position the halogenated moiety in the ATP-binding pocket of the target enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The presence, type, and position of halogen atoms on the benzylamine (B48309) ring profoundly affect the biological activity of the resulting derivatives. Halogens can alter a molecule's lipophilicity, electronic distribution, and susceptibility to metabolic degradation.

Influence on Receptor Affinity : In a study of N6-(halobenzyl)-substituted adenosine receptor antagonists, the binding affinity at the human A3AR followed the trend: 3-bromo > 3-iodo > 3-chloro > 3-fluorobenzyl. nih.gov This indicates that not only the presence but also the nature of the halogen is crucial for receptor interaction.

Modulation of Enzyme Inhibition : For cholinesterase inhibitors, the optimal position for a fluorine substituent on an N-benzylpiperidine moiety was found to be the ortho position, while a chlorine atom was preferred at the meta position. nih.gov This highlights the positional sensitivity of halogen substitutions in directing interactions within an enzyme's active site.

General Trends : In many classes of compounds, including benzylideneacetophenones, the presence of electron-donating groups, which can include certain halogen substitutions, on the para-position of the aromatic rings tends to enhance anti-inflammatory and antioxidant activities. nih.gov

The specific arrangement of chloro and fluoro groups in this compound derivatives allows for precise modulation of their binding to receptors and inhibition of enzymes.

Kinase Inhibition : Pyrimidine derivatives bearing a 3-chloro-4-(3-fluorobenzyloxy)anilino group have shown significant inhibition of both EGFR and ErbB-2 kinases. Specific compounds from this series exhibited IC50 values in the nanomolar range, demonstrating potent dual inhibitory activity. nih.gov

Table 1: Kinase Inhibition Data for Selected Pyrimidine Derivatives nih.gov

| Compound | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

| 6 | 37 | 29 |

| 9 | 48 | 38 |

| 11 | 61 | 42 |

| 14 | 65 | 79 |

Adenosine Receptor Antagonism : 2-chloro-N6-substituted-4′-thioadenosine derivatives have been developed as potent and selective A3 adenosine receptor antagonists. The N6-(3-bromobenzyl) derivative, for example, displayed a high binding affinity with a Ki value of 9.32 nM for the human A3AR. nih.gov

Cholinesterase Inhibition : A derivative featuring a meta-chloro substitution on a benzylpiperidine structure showed improved inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 44.0 µM and 7.66 µM, respectively. nih.gov

Preclinical Evaluation of Compounds Derived from this compound

The therapeutic potential of compounds incorporating the chloro-fluoro-benzyl scaffold is validated through preclinical studies. These evaluations in cellular and animal models provide crucial data on efficacy, mechanism of action, and pharmacokinetic properties.

A notable example is the preclinical assessment of GM-90432, an oxadiazolone derivative containing a 2-chloro-4-fluorobenzyl group. nih.gov This compound was investigated as a potential anti-seizure agent.

In Vivo Efficacy : In preclinical models, GM-90432 treatment effectively reduced seizure-like behaviors in both zebrafish and mice with chemically induced seizures. nih.gov

Mechanism of Action : The anti-seizure effect was correlated with decreased neuronal activity, as measured by pERK immunohistochemistry in zebrafish. nih.gov Further investigation using electroencephalogram (EEG) analysis in adult zebrafish confirmed that GM-90432 diminishes seizure-specific electrical events in the brain. nih.gov Electrophysiological studies using whole-cell patch clamp techniques revealed that GM-90432 preferentially binds to voltage-gated Na+ channels, suggesting a clear mechanism for its action. nih.gov

Pharmacokinetics : A critical aspect of preclinical evaluation is determining if the drug can reach its target. Pharmacokinetic analysis of GM-90432 demonstrated that it effectively penetrates the blood-brain barrier and distributes into the brain, a prerequisite for any centrally acting therapeutic agent. nih.gov

These findings collectively suggest that GM-90432, a compound built around a chloro-fluorobenzyl scaffold, holds promise as a candidate for a new anti-seizure drug. nih.gov

Multi-Target Drug Design Incorporating this compound Motifs

The strategy of designing single molecules that can modulate multiple biological targets is a growing area in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold, with its defined electronic and steric properties, is a candidate for incorporation into multi-target agents. Its ability to serve as a versatile anchor for building more complex structures allows for the potential to design molecules that can simultaneously fit into the binding sites of two or more distinct proteins. While specific examples of multi-target drugs explicitly derived from this compound are not yet prevalent, the principles of fragment-based drug design support its potential utility in this area. By combining this moiety with other pharmacophores known to interact with different targets, novel multi-target ligands could be rationally designed.

Applications in Materials Science

Integration into Organic-Inorganic Hybrid Perovskite Materials

There is no current research to support the use of 4-Chloro-2-fluorobenzylamine as an organic spacer cation or an additive in the formulation of organic-inorganic hybrid perovskite materials for solar cells or other optoelectronic devices. The selection of organic cations is critical to the structural stability and optoelectronic properties of perovskites, and thus far, research has focused on other organic amines.

Role in the Development of Specialty Polymers

The role of this compound in the development of specialty polymers is not described in the current body of scientific literature. While benzylamine (B48309) derivatives can be used as monomers or modifying agents in polymer synthesis, there are no published examples of this specific compound being utilized for such purposes.

Advanced Materials for Optoelectronic Applications

Similarly, there is no documented use of this compound in the synthesis or development of advanced materials for optoelectronic applications. The design of such materials often involves molecules with specific electronic and photophysical properties, and the potential of this compound in this context has not been explored in published research.

Applications in Industrial and Environmental Chemistry

Corrosion Inhibition Studies of Metal Surfaces

4-Chloro-2-fluorobenzylamine and its derivatives have been a subject of interest in the field of industrial chemistry, particularly for their role in protecting metal surfaces from corrosion. The effectiveness of these compounds often stems from their molecular structure, which includes heteroatoms (nitrogen, chlorine, fluorine) and an aromatic ring. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that inhibits corrosive processes.

Research has primarily focused on derivatives of this compound, such as Schiff bases, which are synthesized by reacting the amine with an aldehyde or ketone. These Schiff bases and other related structures demonstrate significant potential as corrosion inhibitors for various metals in acidic environments, which are common in industrial processes like acid pickling, cleaning, and descaling. sphinxsai.comresearchgate.net

The inhibition mechanism involves the molecule's ability to donate electrons from its nitrogen, halogen atoms, and π-electrons of the benzene (B151609) ring to the vacant d-orbitals of the metal. This interaction leads to the formation of a stable, adsorbed layer on the metal surface, effectively blocking the active sites for corrosion. researchgate.net Studies on closely related compounds, such as 4-Chlorobenzylamine and 2-Chloro-1-(4-fluorobenzyl)benzimidazole, have provided quantitative insights into this protective action.

For instance, studies on 4-Chlorobenzylamine as an inhibitor for mild steel in hydrochloric acid (HCl) have shown that its inhibition efficiency increases with higher concentrations. ekb.eg This is attributed to greater surface coverage by the inhibitor molecules. ekb.eg Similarly, 2-Chloro-1-(4-fluorobenzyl)benzimidazole has been identified as an excellent mixed-type inhibitor for copper in sulfuric acid (H₂SO₄), capable of slowing both anodic and cathodic dissolution rates. electrochemsci.org The highest inhibition efficiency for this compound was reported to be 95.2% at a concentration of 10 mM. electrochemsci.org Another related compound, 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole, showed an even higher efficiency of 97.74% for aluminum in nitric acid (HNO₃) at a concentration of 5x10⁻³ M. researchgate.net

The following table summarizes the performance of compounds structurally related to this compound as corrosion inhibitors for different metals.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| 4-Chlorobenzylamine | Mild Steel | HCl | Data indicates high efficiency | Not specified | ekb.eg |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | 0.5 M H₂SO₄ | 95.2 | 10 mM | electrochemsci.org |

| 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole | Aluminum | 1 M HNO₃ | 97.74 | 5x10⁻³ M | researchgate.net |

These findings underscore the potential of this compound and its derivatives in formulating effective anti-corrosion agents for industrial applications. The presence of both chloro and fluoro substituents on the benzylamine (B48309) structure is expected to enhance its adsorption characteristics and, consequently, its inhibitory performance.

Environmental Monitoring Methodologies Utilizing Related Compounds

In environmental chemistry, the focus shifts from the application of the compound itself to the analytical methods used for its detection and the detection of structurally similar compounds. Halogenated aromatic compounds can be environmental pollutants, and monitoring their presence in soil and water is crucial. While specific methodologies for this compound are not extensively documented in public literature, established analytical techniques for fluorinated and chlorinated organic compounds are directly applicable.

A key analytical strategy involves derivatization, where the target analyte is reacted with another compound to make it more easily detectable. For example, a method for the quantitative analysis of Perfluorooctane Sulfonyl Fluoride (PFOSF) in environmental samples was developed using derivatization with benzylamine, a structurally related primary amine. acs.org In this process, the PFOSF reacts with benzylamine, and the resulting product is then analyzed using Liquid Chromatography/Mass Spectrometry (LC/MS). acs.org This method demonstrated good recovery rates for spiked water and soil samples, indicating its effectiveness for environmental monitoring. acs.org

The standard analytical workflow for detecting trace levels of such compounds in environmental matrices typically involves several steps:

Sample Extraction : The target compound is removed from the environmental sample (e.g., water, soil) using techniques like liquid-liquid extraction or solid-phase extraction (SPE). acs.orgeurofins.com

Clean-up : The extracted sample undergoes a clean-up procedure to remove interfering substances that could affect the analysis. eurofins.com

Analysis : The final analysis is commonly performed using highly sensitive instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent technique for analyzing perfluorinated chemicals (PFCs) and other halogenated compounds in water. eurofins.comnih.gov Gas chromatography (GC) is also a viable method, especially after a derivatization step that increases the volatility of the analyte. cdc.gov

The following table outlines a typical methodology for the analysis of related compounds in environmental samples.

| Analytical Step | Technique | Purpose | Reference |

| Extraction | Solid-Phase Extraction (SPE) | Isolate and concentrate target analytes from a water sample. | eurofins.comnih.gov |

| Derivatization | Reaction with Benzylamine | Convert an analyte (e.g., PFOSF) into a derivative that is readily detectable by LC/MS. | acs.org |

| Analysis | Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | Separate, identify, and quantify the target compound with high sensitivity and specificity. | acs.orgeurofins.com |

These methodologies provide a robust framework for monitoring the presence of this compound and related halogenated benzylamines in the environment, ensuring regulatory compliance and environmental safety.

Advanced Analytical Techniques for the Research and Development of 4 Chloro 2 Fluorobenzylamine

Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., GC, HPLC)

Chromatographic techniques are the cornerstone of purity assessment and impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. biomedres.us Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in the analysis of 4-Chloro-2-fluorobenzylamine.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and structural information about impurities.

For the analysis of related isomeric fluorobenzylamines, GC-MS has proven to be a powerful tool for both separation and identification of impurities. waters.com A typical GC method for a substituted benzylamine (B48309) would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of column and temperature programming is critical to achieving adequate separation of the main component from structurally similar impurities, such as isomers or compounds with different halogenation patterns.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Fluorinated Benzylamines

| Parameter | Example Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

This table presents typical starting parameters for method development, based on methods used for similar compounds like isomeric fluorobenzylamines. waters.com

Impurity profiling by GC-MS allows for the identification of by-products from the synthetic route. For instance, in the synthesis of related compounds, impurities arising from incomplete reactions or side reactions have been successfully identified using this technique. waters.com

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used analytical technique in pharmaceutical analysis due to its versatility, high resolution, and applicability to a broad range of compounds. pharmafocusasia.com For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Developing a stability-indicating HPLC method is crucial to separate the main peak from any potential degradants or process impurities. mdpi.com Method development would involve screening different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelengths. ekb.eg

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for Purity Analysis

| Parameter | Example Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

The conditions in this table are representative for the analysis of aromatic amines and would require optimization for this compound.

Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound. The chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a complete picture of the molecule's framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |

| ¹H NMR | ||

| -CH₂- | ~3.8 | s |

| -NH₂ | ~1.7 | br s |

| Aromatic-H | 7.1 - 7.4 | m |

| ¹³C NMR | ||

| -CH₂- | ~40 | |

| C-F | ~160 | d, ¹JCF ≈ 245 Hz |

| C-Cl | ~130 | |

| Other Aromatic C | 115 - 140 |

Predicted values are based on the analysis of structurally similar compounds such as 4-chloro-2-fluorotoluene (B1583580) and other substituted benzylamines. Actual experimental values may vary. rsc.orgchemicalbook.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. libretexts.org When using electron ionization (EI), the molecule will fragment in a characteristic way. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+). youtube.com

Key fragmentations for benzylamines typically involve the loss of the amino group and cleavage of the benzylic C-C bond. libretexts.org For this compound, a prominent peak corresponding to the 4-chloro-2-fluorobenzyl cation would be expected.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 159/161 | [M]⁺ (Molecular ion) |

| 142/144 | [M-NH₂]⁺ |

| 127/129 | [M-CH₂NH₂]⁺ (4-chloro-2-fluorophenyl cation) |

The table indicates the expected major fragments and their isotopic patterns due to the presence of chlorine.

Infrared (IR) Spectroscopy:

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methylene (B1212753) group, and the C-F and C-Cl bonds.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine) | 3300 - 3500 | Two bands, characteristic of a primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 2960 | |

| C=C Stretch (aromatic) | 1450 - 1600 | |

| C-F Stretch | 1200 - 1300 | |

| C-Cl Stretch | 700 - 850 |

Expected absorption ranges are based on general IR correlation tables and data for similar compounds. nih.govresearchgate.netnist.gov

Emerging Analytical Technologies for Compound Characterization

The field of analytical chemistry is continually evolving, with new technologies offering greater speed, sensitivity, and resolution for the characterization of pharmaceutical compounds. ijprajournal.com

Ultra-High-Performance Liquid Chromatography (UHPLC):

UHPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution. ijprajournal.com This can be particularly advantageous for high-throughput screening of process development samples and for resolving closely eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):

The coupling of HPLC or UHPLC with mass spectrometry provides a powerful tool for impurity identification. nih.gov LC-MS can provide the molecular weights of impurities as they elute from the column. LC-MS/MS allows for the fragmentation of selected impurity ions, providing structural information that is invaluable for identifying unknown compounds without the need for isolation.

Advanced NMR Techniques:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for the unambiguous structural elucidation of complex impurities or for confirming the structure of the main compound in detail. ijprajournal.com

The application of these advanced analytical techniques is integral to the robust research and development of this compound, ensuring a well-characterized and high-quality chemical entity for its intended pharmaceutical applications.

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 Fluorobenzylamine and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode of potential drug candidates and for virtual screening of compound libraries.

In the context of 4-Chloro-2-fluorobenzylamine derivatives, molecular docking studies are performed to elucidate how these compounds might interact with the active site of a target protein. laurinpublishers.comjaper.in The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a force field that estimates the binding affinity. d-nb.info

Key interactions that are typically analyzed include:

Hydrogen Bonds: The primary amine group (-NH2) of the benzylamine (B48309) moiety can act as a hydrogen bond donor, while the fluorine and chlorine atoms can act as weak acceptors.

Halogen Bonds: The chlorine atom on the benzene (B151609) ring can participate in halogen bonding, a noncovalent interaction with a Lewis base, such as a backbone carbonyl oxygen in the protein. cam.ac.uk

Hydrophobic Interactions: The chloro-fluorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. nih.gov

Pi-Stacking and Pi-Cation Interactions: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking or with positively charged residues like lysine (B10760008) or arginine via pi-cation interactions.

The results from docking simulations help rationalize the biological activity of known derivatives and guide the design of new compounds with improved binding affinity and selectivity. recentscientific.comnih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative This table is a representative example of data generated from a molecular docking study and is for illustrative purposes only.

| Ligand-Protein Complex | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Derivative A - Target Protein X | -8.5 | Tyr84, Ser120, Phe250 | Hydrogen Bond, Pi-Stacking |

| Derivative B - Target Protein X | -9.2 | Asp118, Leu248, Trp252 | Hydrogen Bond, Halogen Bond, Hydrophobic |

| Derivative C - Target Protein X | -7.9 | Ser120, Val150 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govnih.gov These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and determine various molecular properties that govern ligand-protein interactions. researchgate.net

For this compound, DFT studies can provide insights into:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation. nih.gov

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential noncovalent interactions, such as hydrogen and halogen bonds. analis.com.my

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and stability. The energy gap between HOMO and LUMO indicates the molecule's resistance to chemical modification. nih.gov

Reaction Pathways: Quantum calculations can model the transition states and energy barriers of chemical reactions, helping to elucidate the mechanism of synthesis or metabolic degradation of derivatives. researchgate.net

Studies on structurally similar compounds, such as halogenated benzaldehydes and benzonitriles, have demonstrated the utility of DFT in confirming experimental data and providing a deeper understanding of molecular properties. analis.com.myresearchgate.net

Table 2: Example of DFT-Calculated Properties for this compound This table presents hypothetical data that would be generated from quantum chemical calculations.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 Debye | Influences solubility and binding interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of docked poses, explore conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. nih.gov

An MD simulation of a this compound derivative bound to its target protein would typically involve:

Placing the docked complex in a simulated aqueous environment.

Running a simulation for a duration of nanoseconds to microseconds.

Analyzing the resulting trajectory to understand the system's behavior. nih.gov

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, identifying the most persistent and important interactions. nih.gov

These simulations provide a more realistic model of the biological environment and can confirm the stability of interactions predicted by docking. rsc.org

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for identifying the key chemical features responsible for a compound's biological activity. taylorandfrancis.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their observed activities. researchgate.net

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a library of compounds with systematic variations (e.g., different substituents on the amine or aromatic ring).

Calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, size, shape). nih.gov

Using statistical methods, such as multiple linear regression, to build a model that relates the descriptors to the biological activity. nih.gov

The resulting QSAR model can be used to:

Understand which properties are most important for activity (e.g., whether electron-withdrawing groups or bulky substituents enhance or diminish activity). nih.gov

Predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. rsc.orgnih.gov

Guide the optimization of lead compounds to improve potency and other properties.

Computational Studies on Bioisosteric Replacements (e.g., Difluoromethylation)

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity, metabolic stability, or pharmacokinetic profile. u-tokyo.ac.jp Computational methods are instrumental in predicting the impact of such replacements before undertaking synthetic work.

The difluoromethyl group (-CF2H) is a common bioisostere for hydroxyl (-OH) or thiol (-SH) groups and can also modulate lipophilicity and act as a hydrogen bond donor. researchgate.net Computational studies can evaluate the effect of replacing the chlorine or fluorine atom on the this compound scaffold with a difluoromethyl group or other bioisosteres. princeton.edunih.gov

These in silico analyses would typically involve:

Molecular Docking: Comparing the binding mode and predicted affinity of the original and the bioisosterically replaced analog.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): More rigorous computational methods that calculate the change in binding free energy resulting from the chemical modification, providing a quantitative prediction of the impact on potency.

ADME Property Prediction: Using computational models to predict how the bioisosteric replacement will affect properties like solubility, membrane permeability, and metabolic stability. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of benzylamines is a cornerstone of organic chemistry, and continuous innovation is sought to improve efficiency, safety, and sustainability. mdpi.com While traditional methods for producing substituted benzylamines often involve multi-step processes, future research is geared towards more streamlined and environmentally benign approaches. prepchem.comorganic-chemistry.org

Continuous Flow Synthesis: Flow chemistry, or continuous flow synthesis, presents a significant advancement over traditional batch processing. durham.ac.uk This technology offers superior control over reaction parameters such as temperature and pressure, leading to higher yields and purity. durham.ac.uk For a compound like 4-Chloro-2-fluorobenzylamine, a continuous process could involve the amination of 4-chloro-2-fluorobenzyl chloride. The advantages include enhanced safety, especially when handling reactive intermediates, and the potential for rapid scale-up without extensive redevelopment. durham.ac.uk Research in this area will likely focus on optimizing catalysts and reactor conditions to maximize efficiency for this specific synthesis.

Biocatalytic Approaches: Biocatalysis is an emerging area that utilizes enzymes for chemical transformations, offering high selectivity and mild reaction conditions. nih.gov Enzymes such as transaminases are capable of converting carbonyl compounds into primary amines with high enantiomeric purity. nih.gov Future research could explore the development of a biocatalytic route to this compound, potentially starting from 4-chloro-2-fluorobenzaldehyde. This approach would be particularly valuable for producing chiral derivatives, which are often essential in pharmaceutical applications. The primary challenge lies in discovering or engineering enzymes that are stable and highly active for this specific substrate. documentsdelivered.com

| Synthesis Approach | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Improved safety, higher yield and purity, rapid scalability. durham.ac.uk | Catalyst optimization, reactor design, integration of multi-step reactions. durham.ac.uk |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering, process optimization for industrial scale. nih.govdocumentsdelivered.com |

Targeted Drug Discovery and Development Initiatives

The presence of halogen atoms like chlorine and fluorine in drug molecules can significantly influence their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. nih.gov The this compound scaffold is therefore a valuable starting point for the synthesis of new chemical entities (NCEs) in drug discovery. nih.gov

Future initiatives will likely focus on incorporating this moiety into molecules designed to interact with specific biological targets. For instance, derivatives could be explored as inhibitors of kinases, proteases, or other enzymes implicated in diseases like cancer or inflammatory disorders. The discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide as a potent PI3K/mTOR dual inhibitor for acute myeloid leukemia highlights the potential of chloro-fluoro substituted compounds in oncology. nih.gov

Research will involve creating libraries of compounds derived from this compound and screening them against various disease targets. This process leverages high-throughput screening techniques and computational modeling to identify promising lead compounds for further development. drugdiscoverytoday.com The goal is to develop novel therapeutics with improved efficacy and specificity.

Advancements in Materials Science Applications

While the primary applications of this compound have been in pharmaceuticals, its unique electronic and structural properties suggest potential uses in materials science. Benzylamine (B48309) derivatives can be incorporated into polymers to modify their thermal stability, conductivity, and optical properties. The specific halogen substitution pattern of this compound could be exploited to create materials with tailored characteristics.

Emerging research may focus on:

Polymer Chemistry: Using this compound as a monomer or a modifying agent to synthesize novel polymers with enhanced flame retardancy or specific dielectric properties.

Organometallic Frameworks: Employing it as a ligand in the synthesis of metal-organic frameworks (MOFs). The electronic properties imparted by the chloro and fluoro substituents could influence the catalytic or gas-adsorption capabilities of the resulting MOFs.

This area remains largely unexplored, representing a significant opportunity for future research to develop new functional materials based on this versatile chemical building block.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery. researchgate.net These technologies can be powerfully applied to the study and application of this compound.

Predictive Modeling: ML algorithms can predict a wide range of molecular properties, such as boiling point, melting point, and reactivity, based on a molecule's structure. mit.edunih.gov For this compound and its derivatives, ML models can accelerate research by predicting their physicochemical properties and biological activities without the need for extensive laboratory experiments. research.googleacs.org This allows researchers to prioritize the synthesis of compounds with the most promising characteristics.

Computer-Aided Synthesis Planning (CASP): AI-driven tools can propose novel and efficient synthetic routes to target molecules. nih.goviscientific.org By analyzing vast databases of chemical reactions, these programs can identify optimal pathways for synthesizing this compound and its more complex derivatives, potentially uncovering more efficient or cost-effective methods than those currently known. acs.orgsemanticscholar.org

AI in Drug Discovery: In drug development, AI can analyze complex biological data to identify new drug targets and design molecules with high affinity and selectivity for those targets. nih.govharvard.edu Starting with a scaffold like this compound, generative AI models can propose novel derivatives that are optimized for a specific therapeutic purpose. abbvie.com This accelerates the design-make-test-analyze cycle, significantly reducing the time and cost associated with bringing a new drug to market. nih.govpharmaceutical-journal.com

| AI/ML Application | Impact on this compound Research |

| Property Prediction | Rapidly estimates physicochemical and biological properties, guiding experimental work. mit.eduacs.org |

| Synthesis Planning | Suggests novel and optimized synthetic pathways. iscientific.orgacs.org |

| Drug Discovery | Identifies potential biological targets and designs novel therapeutic candidates. nih.govisomorphiclabs.com |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloro-2-fluorobenzylamine with high purity for academic research?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 4-chloro-2-fluorobenzonitrile using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at 40–60°C. Post-reduction purification via fractional distillation or recrystallization (using ethanol/water mixtures) is critical to achieve >98% purity. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility reports (e.g., water vs. organic solvents) may arise from variations in temperature, pH, or impurities. Validate solubility experimentally:

Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) at 25°C.

Quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (λ = 260 nm).

Reference standard conditions from reputable suppliers (e.g., Santa Cruz Biotechnology reports solubility in water at 1.3 g/mL) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm structure (e.g., benzylamine proton at δ 3.8 ppm, aromatic protons at δ 6.9–7.4 ppm).

- LC-MS : Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺ at m/z 159.5.

- Elemental Analysis : Validate C, H, N, Cl, and F percentages against theoretical values (C₇H₇ClFN: C 53.35%, H 4.47%, N 8.88%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate electron density maps and Fukui indices.

Identify reactive sites: The chlorine atom at the 4-position shows higher electrophilicity (F⁺ = 0.12) compared to fluorine.

Validate predictions experimentally via reaction with sodium methoxide (NaOMe) to form 4-methoxy-2-fluorobenzylamine, monitored by GC-MS .

Q. What strategies resolve contradictory data on the thermal stability of this compound hydrochloride?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect decomposition exotherms (reported range: 160–180°C). Thermogravimetric analysis (TGA) quantifies mass loss under nitrogen.

- Controlled Atmosphere Studies : Compare stability in inert (N₂) vs. oxidative (O₂) environments to isolate degradation pathways.

- Cross-reference data from PubChem and EPA DSSTox for standardized protocols .

Q. How can researchers optimize the use of this compound as a building block in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the benzylamine position to modulate lipophilicity (ClogP) and bioavailability.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Metabolic Stability : Use liver microsome assays (human/rat) to assess cytochrome P450-mediated oxidation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

- Methodological Answer :

- Calibration of Instruments : Ensure DSC/melting point apparatus is calibrated with indium (mp 156.6°C).

- Sample Purity : Impurities (e.g., residual solvents) lower observed melting points. Re-crystallize from n-hexane and dry under vacuum.

- Literature Comparison : Santa Cruz Biotechnology reports mp ≈26.7°C (pure compound), while hydrochloride derivatives (e.g., this compound HCl) exhibit higher mp (e.g., 195°C) .

Experimental Design Considerations

Q. What precautions are necessary for handling this compound in aqueous reactions?

- Methodological Answer :

- pH Control : Maintain pH >7 to prevent amine protonation, which reduces solubility.

- Moisture-Sensitive Steps : Store the compound under nitrogen and use anhydrous solvents for reactions requiring anhydrous conditions.

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。